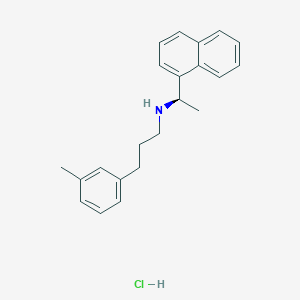
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a tolyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine hydrochloride typically involves several steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through Friedel-Crafts alkylation.
Introduction of the Tolyl Group: The tolyl group is introduced via a Grignard reaction or a similar organometallic reaction.
Amine Formation: The final step involves the formation of the amine group through reductive amination or a similar reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing catalysts such as aluminum chloride.
Efficient Grignard Reactions: Using magnesium and appropriate halides.
Reductive Amination: Employing hydrogenation catalysts like palladium on carbon.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can convert the amine group to an alkane.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving halogens, acids, or bases.
Major Products
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Alkylated amines.
Substitution Products: Halogenated or alkylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceuticals: Potential precursor for drug development.
Industry
Material Science: Utilized in the development of novel materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The naphthalene and tolyl groups may facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(1-Phenylethyl)-3-(m-tolyl)propan-1-amine hydrochloride
- ®-N-(1-(Naphthalen-2-yl)ethyl)-3-(m-tolyl)propan-1-amine hydrochloride
Uniqueness
- Structural Features : The presence of the naphthalene ring distinguishes it from other similar compounds.
- Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
Eigenschaften
Molekularformel |
C22H26ClN |
|---|---|
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H25N.ClH/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21;/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3;1H/t18-;/m1./s1 |
InChI-Schlüssel |
ZEKDVVOYXCYGAL-GMUIIQOCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride](/img/structure/B13361993.png)
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
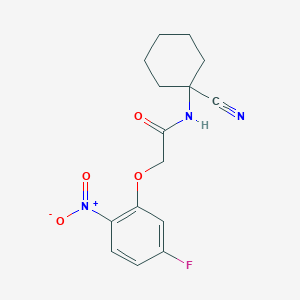

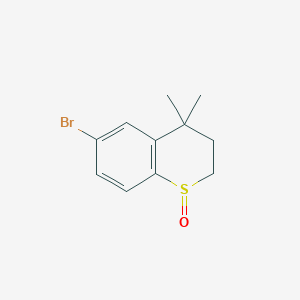
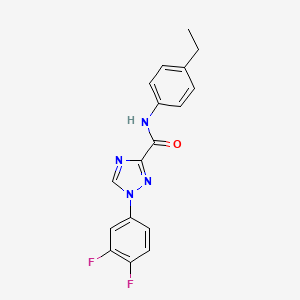
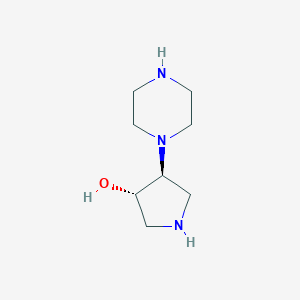
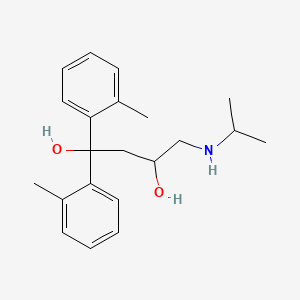
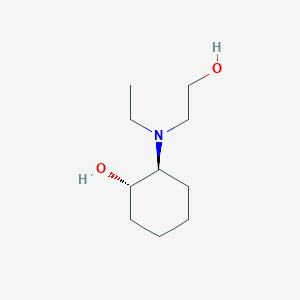

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
